N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-[1,1’-biphenyl]-4-sulfonamide is an organic compound belonging to the class of aromatic anilides. These compounds contain an anilide group where the carboxamide group is substituted with an aromatic group.
Preparation Methods
The synthesis of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-[1,1’-biphenyl]-4-sulfonamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.
Introduction of the sulfonamide group: This step typically involves the reaction of the intermediate with sulfonyl chlorides under basic conditions.
Final coupling: The final step involves coupling the pyrimidine core with the biphenyl moiety using palladium-catalyzed cross-coupling reactions.
Industrial production methods often involve optimization of these steps to improve yield and reduce costs. This may include the use of continuous flow reactors and other advanced techniques .
Chemical Reactions Analysis
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-[1,1’-biphenyl]-4-sulfonamide has been studied for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit angiogenesis and induce DNA cleavage.
Material Science: It has been explored for use in organic light-emitting diodes (OLEDs) as a hole-transport and hole-injection material.
Biological Studies: The compound has been tested for its antitrypanosomal and antiplasmodial activities, showing promising results against diseases like sleeping sickness and malaria.
Mechanism of Action
The mechanism of action of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-[1,1’-biphenyl]-4-sulfonamide involves multiple pathways:
DNA Binding and Cleavage: The compound binds to DNA, altering its replication and inhibiting the growth of tumor cells.
Inhibition of Angiogenesis: It blocks the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, contributing to its anticancer effects.
Comparison with Similar Compounds
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-[1,1’-biphenyl]-4-sulfonamide can be compared with other similar compounds, such as:
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: This compound shares a similar pyrimidine core but differs in its side chains and functional groups.
N-[5-(Diethylamino)pentan-2-yl]-4-methyl-6-(4-methylphenyl)pyrimidin-2-amine: Another pyrimidine derivative with different substituents, showing varied biological activities.
The uniqueness of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-[1,1’-biphenyl]-4-sulfonamide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C29H25N5O2S |
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Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C29H25N5O2S/c1-21-20-28(31-24-10-6-3-7-11-24)33-29(30-21)32-25-14-16-26(17-15-25)34-37(35,36)27-18-12-23(13-19-27)22-8-4-2-5-9-22/h2-20,34H,1H3,(H2,30,31,32,33) |
InChI Key |
HHHPQHRYEAHLIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
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